molecular formula C14H7Br2F4NO B5407270 N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 5403-30-5

N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B5407270
CAS No.: 5403-30-5
M. Wt: 441.01 g/mol
InChI Key: BHMVZJMIOKEOOP-UHFFFAOYSA-N
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Description

N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is a synthetically designed organic compound characterized by a benzamide core that is strategically substituted with bromo, fluoro, and trifluoromethyl functional groups. This specific molecular architecture, featuring halogen atoms and a trifluoromethyl group on the aniline ring, is commonly explored in medicinal chemistry and agrochemical research for its potential to modulate biological activity . Compounds with similar structural motifs, such as related dibromo-N-aryltrifluoromethyl benzamides, have been identified as key intermediates or target molecules in patent literature, particularly in the development of aromatic amides with potential therapeutic applications . The presence of both bromine and fluorine atoms makes this molecule a valuable scaffold for further chemical derivatization, enabling structure-activity relationship (SAR) studies. The inclusion of a trifluoromethyl group is a common strategy in drug design, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers may investigate this compound as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the discovery of new bioactive agents. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2F4NO/c15-9-6-10(16)12(5-8(9)14(18,19)20)21-13(22)7-3-1-2-4-11(7)17/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMVZJMIOKEOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C(=C2)C(F)(F)F)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968872
Record name N-[2,4-Dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5403-30-5
Record name N-[2,4-Dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thifluzamide (C₁₃H₆Br₂F₆N₂O₂S)

  • Key Substituents : Thiazole ring, trifluoromethoxy group, and brominated phenyl.
  • Activity : Primarily a fungicide, targeting succinate dehydrogenase (SDH) in fungi.
  • Structural Contrast : The thiazole ring replaces the benzamide scaffold, reducing cross-reactivity with insect targets. The trifluoromethoxy group enhances oxidative stability compared to the trifluoromethyl group in the target compound.

Cyproflanilide (C₂₇H₁₄BrF₁₁N₂O₂)

  • Key Substituents : Heptafluoropropan-2-yl, cyclopropylmethyl, and 4-fluorobenzamido groups.
  • Activity : Broad-spectrum insecticide with high efficacy against lepidopteran pests.

NC-1 (C₂₁H₁₃BrF₇N₂O₂)

  • Key Substituents: Cyano group and trifluoromethylphenyl.
  • Activity : Insecticidal activity against resistant aphid strains.
  • Structural Contrast: The cyano group at the benzamide nitrogen improves electrophilicity, facilitating covalent interactions with target enzymes.

Diflubenzuron (C₁₄H₉ClF₂N₂O₂)

  • Key Substituents : Chlorophenyl and difluorobenzamide.
  • Activity : Insect growth regulator targeting chitin synthesis.
  • Structural Contrast : Chlorine substituents reduce halogen bonding strength compared to bromine, limiting its efficacy against mature insects.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity Target Mechanism
Target Compound C₁₄H₇Br₂F₄NO 511.02 2,4-Dibromo-5-(trifluoromethyl)phenyl Insecticide nAChR modulation
Thifluzamide C₁₃H₆Br₂F₆N₂O₂S 528.06 Thiazole, trifluoromethoxy Fungicide SDH inhibition
Cyproflanilide C₂₇H₁₄BrF₁₁N₂O₂ 741.21 Heptafluoropropan-2-yl, cyclopropylmethyl Insecticide nAChR antagonism
NC-1 C₂₁H₁₃BrF₇N₂O₂ 559.24 Cyano, trifluoromethyl Insecticide Chitin synthase inhibition
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 Chlorophenyl, difluorobenzamide Insect growth regulator Chitin synthesis disruption

Research Findings and Mechanistic Insights

  • Bioactivity : The target compound’s dual bromine atoms enhance halogen bonding with nAChRs, outperforming chlorinated analogs like diflubenzuron in neurotoxicity assays.
  • Metabolism: Fluorine atoms in the benzamide scaffold reduce metabolic degradation via cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs.
  • Resistance Management : Cyproflanilide’s heptafluoropropan-2-yl group mitigates resistance in pests resistant to older diamides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the phenyl ring followed by coupling with fluorobenzamide. Key steps include:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to achieve regioselective dibromination at the 2- and 4-positions .
  • Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical-mediated methods, requiring anhydrous conditions and catalysts like CuI .
  • Amide Bond Formation : Coupling the modified phenyl group with 2-fluorobenzoyl chloride using a base (e.g., Et₃N) in aprotic solvents (e.g., DCM or THF) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C in a dry environment to prevent hydrolysis of the amide bond or halogen displacement .
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with water, as moisture may degrade the compound .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference ¹H/¹³C NMR data with computational simulations (DFT-based tools) to confirm peak assignments. For example, the CF₃ group’s deshielding effect on adjacent protons can cause unexpected splitting patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. CF₃ orientation) via single-crystal analysis, as demonstrated for analogous benzamide derivatives .
  • IR Analysis : Compare experimental carbonyl (C=O) stretches (~1680 cm⁻¹) with literature values for fluorinated benzamides to confirm amide integrity .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency. For example, Pd(PPh₃)₄ increased yields by 15% in related trifluoromethylphenyl amides .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DMF improved yields by 20% in analogous reactions due to better solubility of halogenated intermediates .
  • Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions like dehalogenation .

Q. How does the compound’s electronic configuration influence its bioactivity in target binding studies?

  • Methodological Answer :

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the CF₃ group and hydrophobic enzyme pockets. The electron-withdrawing CF₃ group enhances binding affinity to targets like kinase enzymes .
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or F) to isolate the contributions of halogen atoms to binding. For example, bromine’s steric bulk may hinder rotation in active sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction conditions for bromination steps?

  • Methodological Answer :

  • Controlled Replication : Systematically test conflicting protocols (e.g., Br₂ vs. NBS) under identical conditions. For instance, NBS in CCl₄ at 25°C gave higher regioselectivity (95%) than Br₂ in acetic acid (78%) for dibromination .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., tribrominated derivatives) and adjust stoichiometry (Br₂:substrate ratio ≤ 2:1) .

Structural and Functional Characterization

Q. What advanced techniques validate the compound’s crystallographic purity?

  • Methodological Answer :

  • PXRD vs. SCXRD : Compare powder X-ray diffraction (PXRD) patterns with single-crystal data to detect polymorphic impurities. For example, a 2θ shift >0.3° indicates lattice defects .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; pure samples show a single weight-loss event corresponding to the amide bond cleavage (~250°C) .

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